Ethyl 2-(piperidin-4-ylidene)acetate hydrochloride

Salt selection Stability Storage conditions

Ethyl 2-(piperidin-4-ylidene)acetate hydrochloride (CAS 1638759-96-2) is the hydrochloride salt of a piperidinylidene α,β-unsaturated ester—not the free base (CAS 315203-51-1). This specific salt ensures enhanced stability, predictable reactivity in acid-sensitive transformations, and the correct protonation state required for patented N-alkoxycarbonyl piperidine syntheses (US 11,332,458 B2) and farnesyl protein transferase inhibitor intermediates. The ethyl ester acts as a latent carboxylic acid for orthogonal protection; the α,β-unsaturated moiety enables Michael addition for C–C/C–heteroatom bond formation. Using the hydrochloride form avoids inconsistent reaction kinetics and eliminates extra neutralization steps.

Molecular Formula C9H16ClNO2
Molecular Weight 205.68 g/mol
CAS No. 1638759-96-2
Cat. No. B1435818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(piperidin-4-ylidene)acetate hydrochloride
CAS1638759-96-2
Molecular FormulaC9H16ClNO2
Molecular Weight205.68 g/mol
Structural Identifiers
SMILESCCOC(=O)C=C1CCNCC1.Cl
InChIInChI=1S/C9H15NO2.ClH/c1-2-12-9(11)7-8-3-5-10-6-4-8;/h7,10H,2-6H2,1H3;1H
InChIKeyHOOPMGCFCDRODD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(piperidin-4-ylidene)acetate Hydrochloride (CAS 1638759-96-2): A Piperidinylidene α,β-Unsaturated Ester Intermediate


Ethyl 2-(piperidin-4-ylidene)acetate hydrochloride (CAS 1638759-96-2) is a piperidinylidene α,β-unsaturated ester in its hydrochloride salt form, characterized by a piperidine ring bearing an exocyclic ethyl acetate group at the 4-position . The compound carries the molecular formula C9H16ClNO2 and a molecular weight of 205.68 g/mol . Its structure—incorporating an α,β-unsaturated ester moiety conjugated to a secondary amine heterocycle—places it within a specific class of piperidine-based building blocks. The target compound is the hydrochloride salt of the free base ethyl 2-(piperidin-4-ylidene)acetate (CAS 315203-51-1), and this salt form confers distinct physicochemical and handling properties that are not shared by the neutral free base .

Why Generic Substitution of Ethyl 2-(piperidin-4-ylidene)acetate Hydrochloride (CAS 1638759-96-2) Fails: Salt Form Dictates Synthetic Utility


In-class compounds cannot be interchanged without altering synthetic outcomes. The target compound is the hydrochloride salt (CAS 1638759-96-2), not the free base (CAS 315203-51-1). This distinction is critical for procurement and experimental design because the hydrochloride form offers enhanced stability and predictable reactivity in acid-sensitive or nucleophilic addition reactions . Using the free base instead of the hydrochloride salt may lead to inconsistent reaction kinetics, altered solubility profiles, and the need for additional neutralization steps. Moreover, the hydrochloride salt serves as a specific intermediate in patented synthetic routes for N-alkoxycarbonyl piperidine derivatives and farnesyl protein transferase inhibitors, where the protonated piperidine nitrogen is essential for downstream transformations [1]. The following quantitative evidence delineates precisely how this salt form differs from structurally adjacent analogs.

Quantitative Differentiation Evidence for Ethyl 2-(piperidin-4-ylidene)acetate Hydrochloride (CAS 1638759-96-2) vs. Free Base and Acid Analogs


Hydrochloride Salt vs. Free Base: Stability and Storage Requirements for Ethyl 2-(piperidin-4-ylidene)acetate Hydrochloride

The hydrochloride salt (CAS 1638759-96-2) is specified with a storage temperature of 2-8°C and shipped on wet ice, reflecting the salt form's defined stability profile under refrigerated conditions . In contrast, the free base ethyl 2-(piperidin-4-ylidene)acetate (CAS 315203-51-1) is documented with no specific cold-chain storage requirement . This differential thermal lability is a direct consequence of the protonation state of the piperidine nitrogen.

Salt selection Stability Storage conditions Physicochemical properties

Hydrochloride Salt vs. Free Base: Differential Molecular Weight and Molar Stoichiometry for Ethyl 2-(piperidin-4-ylidene)acetate Hydrochloride

The target hydrochloride salt has a molecular weight of 205.68 g/mol (C9H16ClNO2) , whereas the free base has a molecular weight of 169.22 g/mol (C9H15NO2) . This 36.46 g/mol difference—corresponding precisely to one equivalent of HCl—directly affects molar calculations for reaction stoichiometry and solution preparation.

Molar mass Stoichiometry Reagent preparation Analytical chemistry

Hydrochloride Salt vs. Carboxylic Acid Analog: Differential Reactivity for Ethyl 2-(piperidin-4-ylidene)acetate Hydrochloride

The target ethyl ester hydrochloride (CAS 1638759-96-2) is distinguished from its carboxylic acid analog, 2-(piperidin-4-ylidene)acetic acid hydrochloride (CAS 84839-57-6), by the presence of an ester moiety that serves as a latent carboxylic acid. The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, providing a protecting-group strategy during multi-step syntheses . The acid analog, lacking this latent functionality, cannot undergo selective deprotection.

Ester hydrolysis Synthetic intermediate Protecting group strategy Reactivity

Validated Synthetic Intermediate in Patented Route to N-Alkoxycarbonyl Piperidine Derivatives and Farnesyl Protein Transferase Inhibitor Precursors

Piperidylidene acetic acid ethyl esters, of which the target hydrochloride salt is a direct derivative, are explicitly claimed as intermediates in US Patent 11,332,458 B2 for the preparation of N-alkoxycarbonyl piperidine derivatives [1]. These derivatives serve as precursors to 1-(1-tert-butoxycarbonyl-4-piperidylacetyl)-4-mesyloxypiperidine, a key intermediate for synthesizing farnesyl protein transferase inhibitors [1]. This patent-validated synthetic utility is not claimed for the free base alone or for the carboxylic acid analog.

Patent intermediate Synthetic route Pharmaceutical intermediate Process chemistry

Commercially Specified Purity: 97% Minimum for Ethyl 2-(piperidin-4-ylidene)acetate Hydrochloride

The hydrochloride salt is commercially available with a specified purity of 97% from a major research chemical supplier . This vendor-verified purity specification provides a quality benchmark for procurement. In contrast, the free base is listed with a purity specification of 'NLT 97%' (not less than 97%) from certain sources [1], but the hydrochloride form's specification is explicitly documented.

Purity specification Quality control Procurement Analytical chemistry

Role of the Exocyclic α,β-Unsaturated Ester Moiety in Electrophilic Reactivity

The target compound contains an exocyclic α,β-unsaturated ester moiety (vinyl group conjugated to carbonyl), which renders it electrophilic at the β-carbon. This structural feature enables nucleophilic addition and Michael addition reactions, allowing for further functionalization of the piperidine scaffold . The hydrochloride salt form enhances the electrophilicity of this system by protonating the piperidine nitrogen, reducing any potential competing nucleophilicity from the amine.

α,β-Unsaturated ester Electrophilicity Nucleophilic addition Michael acceptor

Best Research and Industrial Application Scenarios for Ethyl 2-(piperidin-4-ylidene)acetate Hydrochloride (CAS 1638759-96-2)


Synthesis of N-Alkoxycarbonyl Piperidine Derivatives and Farnesyl Protein Transferase Inhibitor Intermediates

This compound serves as a validated intermediate for preparing N-alkoxycarbonyl piperidine derivatives, as demonstrated in US Patent 11,332,458 B2 [1]. The synthetic route involves reacting a piperidylidene acetic acid derivative with 4-hydroxypiperidine in the presence of base, followed by conversion to N-alkoxycarbonyl piperidine derivatives [1]. These derivatives are precursors to 1-(1-tert-butoxycarbonyl-4-piperidylacetyl)-4-mesyloxypiperidine, a key intermediate for synthesizing farnesyl protein transferase inhibitors [1].

Multi-Step Synthesis Requiring Orthogonal Carboxylic Acid Protection

The ethyl ester moiety of this compound functions as a latent carboxylic acid, enabling orthogonal protection strategies during multi-step organic syntheses [1]. The ester can be selectively hydrolyzed under acidic or basic conditions to reveal the carboxylic acid group at a desired synthetic stage [1]. This property is essential for complex molecule construction where the carboxylic acid must remain protected during intervening transformations.

Electrophilic Functionalization via Michael Addition and Nucleophilic Attack

The exocyclic α,β-unsaturated ester moiety of this compound provides an electrophilic β-carbon that is susceptible to nucleophilic addition and Michael addition reactions [1]. This reactivity enables C-C and C-heteroatom bond formation at the 4-position of the piperidine ring, expanding the accessible chemical space for derivative synthesis [1]. The hydrochloride salt form further enhances this electrophilicity by protonating the piperidine nitrogen.

Medicinal Chemistry Scaffold Derivatization and Structure-Activity Relationship (SAR) Studies

Piperidine is a common scaffold in biologically active molecules, and this compound provides a functionalized piperidine core suitable for SAR exploration [1]. The combination of an α,β-unsaturated ester and a secondary amine (protected as the hydrochloride) offers multiple vectors for diversification, making it a versatile building block for medicinal chemistry programs targeting neurological disorders, cancer, and other therapeutic areas [1].

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